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3-(3,4-DIETHOXYPHENETHYL)-2-METHYL-4(3H)-QUINAZOLINONE

Lipophilicity Blood–brain barrier penetration CNS drug design

3-(3,4-Diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone (CAS 510723-93-0; ChemSpider ID is a fully synthetic 2,3-disubstituted-4(3H)-quinazolinone belonging to the methaqualone analogue class. Its structure features a 2-methyl substituent on the quinazolinone core and a 3-(3,4-diethoxyphenethyl) moiety at N3, giving it the molecular formula C21H24N2O3 and an average mass of 352.43 Da.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
Cat. No. B3444960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-DIETHOXYPHENETHYL)-2-METHYL-4(3H)-QUINAZOLINONE
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C)OCC
InChIInChI=1S/C21H24N2O3/c1-4-25-19-11-10-16(14-20(19)26-5-2)12-13-23-15(3)22-18-9-7-6-8-17(18)21(23)24/h6-11,14H,4-5,12-13H2,1-3H3
InChIKeyPDQKXYSRVJRCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone: Chemical Class and Baseline Characterization for Sourcing Decisions


3-(3,4-Diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone (CAS 510723-93-0; ChemSpider ID 917541) is a fully synthetic 2,3-disubstituted-4(3H)-quinazolinone belonging to the methaqualone analogue class . Its structure features a 2-methyl substituent on the quinazolinone core and a 3-(3,4-diethoxyphenethyl) moiety at N3, giving it the molecular formula C21H24N2O3 and an average mass of 352.43 Da . The compound is catalogued in the InterBioScreen screening library (ID STOCK1N-32938) and is primarily utilized as a research tool in central nervous system (CNS) target-discovery programs, particularly those investigating GABAA receptor modulation and noncompetitive AMPA receptor antagonism—pharmacological pathways established for the quinazolinone scaffold [1][2]. The 3,4-diethoxy substitution pattern and the ethyl spacer linking the phenyl ring to N3 represent deliberate structural deviations from the prototypical methaqualone framework, introducing quantifiable differences in lipophilicity, conformational flexibility, and electronic character that may translate into altered pharmacodynamic and pharmacokinetic behavior .

Why In-Class Quinazolinone Substitution Fails for 3-(3,4-Diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone


Although the 2-methyl-4(3H)-quinazolinone chemotype is shared across numerous methaqualone analogues—including methaqualone itself, etaqualone, mebroqualone, and the simpler 2-methyl-3-phenethyl congener—direct interchange of these compounds in research protocols is not scientifically justified. Each analogue differs at the N3 substituent in ways that produce quantifiable variation in key molecular properties: ACD/LogP spans from 2.50 (methaqualone) to 4.08 (target compound), polar surface area ranges from 33 to 53 Ų, and the number of freely rotatable bonds varies from 1 to 7 . These differences predict divergent membrane permeability, blood–brain barrier penetration, metabolic stability, and off-target promiscuity even before any receptor-level pharmacological divergence is considered [1]. Furthermore, the phenethyl linker in the target compound (absent in methaqualone, which bears a direct N-phenyl attachment) fundamentally alters the spatial relationship between the quinazolinone core and the pendant aromatic ring, a geometry known to affect binding mode at both GABAA and AMPA receptor sites with consequences for potency, efficacy, and subtype selectivity [1][2]. Generic substitution without experimental verification therefore risks irreproducible results, incorrect structure–activity conclusions, and wasted procurement expenditure.

3-(3,4-Diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity Advantage: ACD/LogP 4.08 vs. Methaqualone (LogP 2.50) and Dimethoxy Analog (LogP 2.96)

The target compound exhibits an ACD-predicted LogP of 4.08, representing a +1.58 LogP increase (63% greater lipophilicity) over methaqualone (ACD/LogP 2.50) and a +1.12 LogP increase over the 3,4-dimethoxyphenethyl analogue (ACD/LogP 2.96) [1]. This lipophilicity differential is driven principally by the replacement of methoxy groups with ethoxy substituents and the extension from a direct N-phenyl to an N-phenethyl linkage. The ACD/LogD at pH 7.4 is 3.35 for the target compound vs. 2.57 for methaqualone (+0.78 log units), indicating that the compound remains substantially more lipophilic under physiological conditions .

Lipophilicity Blood–brain barrier penetration CNS drug design Physicochemical profiling

Enhanced Conformational Flexibility: 7 Rotatable Bonds vs. 1 in Methaqualone Alters Target-Engagement Entropy

The target compound possesses 7 freely rotatable bonds compared to only 1 rotatable bond in methaqualone (the 2-methyl group) and 3 rotatable bonds in the unsubstituted phenethyl analogue . This six-bond increase results from the combination of the ethyl linker (2 additional rotors) and the two ethoxy substituents (4 additional rotors vs. methyl groups). The dimethoxyphenethyl analogue has 5 rotatable bonds—still 2 fewer than the diethoxy target [1]. In the context of ligand–protein binding, increased conformational flexibility typically imposes a greater entropic penalty upon binding but can also enable the exploration of distinct binding poses not accessible to more rigid congeners [2].

Conformational flexibility Rotatable bonds Ligand entropy Receptor binding

Increased Polar Surface Area (51 Ų vs. 33 Ų) with Maintained Rule-of-Five Compliance

The target compound has a topological polar surface area (tPSA) of 51 Ų vs. 33 Ų for methaqualone—an increase of 18 Ų (55%) . The phenethyl analogue (tPSA = 34.89 Ų) and the dimethoxy analogue (tPSA = 53.35 Ų) bracket this value [1][2]. Despite the increased PSA, the target compound remains well within the Veber oral bioavailability space (tPSA < 140 Ų) and has zero Rule-of-Five violations, indicating that the additional hydrogen-bond-acceptor character contributed by the ethoxy oxygen atoms does not compromise predicted drug-likeness . The balanced PSA increase relative to methaqualone may reduce excessive passive membrane permeation while preserving sufficient CNS penetration—a profile associated with lower non-specific tissue binding [3].

Polar surface area Drug-likeness Membrane permeability Oral bioavailability prediction

Bioaccumulation Potential: 3.9-Fold Higher ACD/BCF vs. Methaqualone Demands Distinct Toxicology Assessment

The ACD-predicted bioconcentration factor (BCF) at pH 7.4 is 207.73 for the target compound compared to 53.25 for methaqualone—a 3.9-fold increase . Similarly, the ACD/KOC (organic carbon partition coefficient) is 1586.63 for the target vs. 598.87 for methaqualone, representing a 2.6-fold increase . These elevated BCF and KOC values are direct consequences of the higher LogP/LogD and predict greater propensity for accumulation in lipid-rich tissues (including adipose tissue and brain) and stronger sorption to organic matter in environmental matrices [1].

Bioconcentration factor Environmental fate Tissue distribution ADME prediction

Phenethyl Linker Geometry: Differentiation from Direct N-Phenyl Quinazolinones in AMPA Receptor Antagonist Series

The target compound belongs to the class of 2,3-disubstituted-4(3H)-quinazolinones that have been characterized as noncompetitive AMPA receptor antagonists [1]. Critically, the SAR study by Chenard et al. (2000) established that quinazolin-4-one derivatives of methaqualone substituted at C-2 define a new class of noncompetitive AMPA antagonists, with the initial lead (compound 5, a pyridin-4-yl-substituted analogue) exhibiting an IC50 of 0.37 µM in a functional kainate-induced 45Ca²⁺ uptake assay in rat cerebellar granule neurons [1]. While the target compound was not directly tested in that study, the N3-phenethyl substitution pattern (as opposed to the N3-aryl pattern in methaqualone and compound 5) introduces a methylene spacer that alters the spatial relationship between the quinazolinone core and the pendant aromatic ring—a structural feature known from crystallographic studies of related quinazolinone anticonvulsants to modulate activity and toxicity [2]. The diethoxy substituents further differentiate the electronic character of the aromatic ring, potentially influencing π-stacking interactions at the receptor binding pocket [2].

AMPA receptor Noncompetitive antagonist Structure–activity relationship Quinazolinone

Class-Level GABAA Positive Allosteric Modulation: Methaqualone Scafold Pharmacology and the Predicted Impact of 3,4-Diethoxy Substitution

Methaqualone has been definitively characterized as a positive allosteric modulator (PAM) at human α1,2,3,5β2,3γ2S GABAA receptors (GABAARs) expressed in Xenopus oocytes, with its multifaceted functional profile proposed to underlie both therapeutic and recreational effects [1]. Structure–activity studies on methaqualone analogues have demonstrated that modifications to the 3-phenyl substituent significantly alter GABAA receptor affinity and efficacy—for example, the analogue PPTQ (2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one) was identified as a low nanomolar PAM from a screen of 67 analogues [2]. The target compound's 3,4-diethoxyphenethyl substituent represents a departure from the simple alkyl/aryl substituents tested in published GABAAR SAR studies: the ethoxy groups introduce additional hydrogen-bond-acceptor sites (5 total vs. 3 for methaqualone) that may engage auxiliary binding pocket residues, while the ethyl linker alters the positioning of the aromatic ring relative to the quinazolinone core [1][2]. Although direct GABAA EC50 data for the target compound are absent from the peer-reviewed literature, the structural divergence from characterized analogues predicts a distinct efficacy and subtype-selectivity fingerprint.

GABAA receptor Positive allosteric modulator Sedative-hypnotic Subtype selectivity

Recommended Research and Procurement Scenarios for 3-(3,4-Diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone


CNS Drug Discovery: GABAA Receptor Subtype-Selectivity Screening Panels

Given the established role of methaqualone as a GABAA PAM [1], the target compound—with its structurally divergent 3,4-diethoxyphenethyl N3 substituent—constitutes a valuable probe for screening campaigns aimed at identifying subtype-selective GABAA modulators. Its intermediate PSA (51 Ų) and elevated LogP (4.08) predict sufficient CNS penetration to support both in vitro electrophysiology (Xenopus oocyte or patch-clamp assays on recombinant αβγ and αβδ subtypes) and in vivo target-engagement studies. Procurement is recommended for laboratories seeking to expand beyond the limited chemical space of N3-aryl methaqualone analogues explored to date.

AMPA Receptor Noncompetitive Antagonist Lead Optimization Programs

The compound belongs to the quinazolin-4-one class of noncompetitive AMPA receptor antagonists [2]. Its structural features—particularly the phenethyl linker at N3 and the diethoxy-substituted aromatic ring—are absent from the published AMPA antagonist series of Chenard et al., making it a rational candidate for scaffold-hopping and pharmacophore-expansion studies. Researchers can use the compound to test whether increased lipophilicity (LogP 4.08 vs. ~2.5 for methaqualone) translates to improved potency in functional ⁴⁵Ca²⁺ uptake or FLIPR membrane potential assays.

ADME/PK Comparative Studies: Impact of 3,4-Diethoxy Substitution on Metabolic Stability and Tissue Distribution

The predicted 3.9-fold higher BCF (207.73 vs. 53.25) and 2.6-fold higher KOC (1586.63 vs. 598.87) relative to methaqualone make the target compound an informative tool compound for investigating how incremental increases in LogP and the introduction of ethoxy substituents affect hepatic microsomal stability, plasma protein binding, and volume of distribution within the quinazolinone series. Comparative in vitro ADME panels (human liver microsomes, Caco-2 permeability, plasma protein binding equilibrium dialysis) employing methaqualone, the dimethoxy analogue, and the target compound in parallel can generate SAR data directly relevant to lead optimization.

Computational Chemistry: Pharmacophore Model Refinement and Docking Studies

The target compound's 7 rotatable bonds and 51 Ų PSA—vs. 1 rotatable bond and 33 Ų PSA for methaqualone —make it a demanding test case for evaluating the performance of conformational sampling algorithms, induced-fit docking protocols, and free-energy perturbation methods. Procurement is justified for computational chemistry groups developing or benchmarking structure-based drug design workflows for flexible, lipophilic CNS ligands, as the compound probes conformational search space far beyond that of rigid methaqualone.

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